1-(3-Bromopropyl)-3-methylbenzene
Overview
Description
1-(3-Bromopropyl)-3-methylbenzene, also known as 3-(3-Bromopropyl)toluene, is an organic compound with the molecular formula C10H13Br. It is a derivative of toluene where a bromopropyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromopropyl)-3-methylbenzene can be synthesized through several methods. One common method involves the bromination of 3-methylbenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the reaction of 3-methylbenzyl chloride with sodium bromide (NaBr) in the presence of a suitable solvent like acetone. This nucleophilic substitution reaction yields this compound as the primary product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-3-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alkanes.
Scientific Research Applications
1-(3-Bromopropyl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-3-methylbenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The reaction proceeds through a transition state where the nucleophile and the leaving group (bromine) are both partially bonded to the carbon atom.
In oxidation reactions, the methyl group is converted to a carboxylic acid or aldehyde through the transfer of oxygen atoms from the oxidizing agent. The reaction involves the formation of intermediate species such as alcohols or ketones.
Comparison with Similar Compounds
1-(3-Bromopropyl)-3-methylbenzene can be compared with other similar compounds such as:
1-(3-Chloropropyl)-3-methylbenzene: Similar structure but with a chlorine atom instead of bromine. It undergoes similar reactions but with different reactivity due to the difference in electronegativity between chlorine and bromine.
1-(3-Iodopropyl)-3-methylbenzene: Contains an iodine atom instead of bromine. Iodine is a better leaving group than bromine, making nucleophilic substitution reactions faster.
1-(3-Bromopropyl)benzene: Lacks the methyl group on the benzene ring. This compound has different physical and chemical properties due to the absence of the methyl group.
Conclusion
This compound is a versatile compound with various applications in scientific research and industry. Its unique structure allows it to undergo a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Understanding its preparation methods, chemical reactions, and applications can help in the development of new compounds and materials.
Properties
IUPAC Name |
1-(3-bromopropyl)-3-methylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8H,3,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATMXWWRNVMPEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.